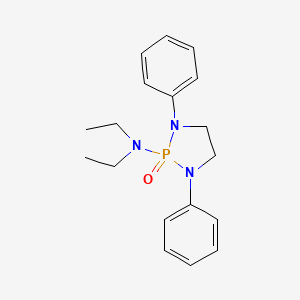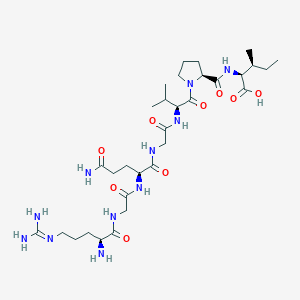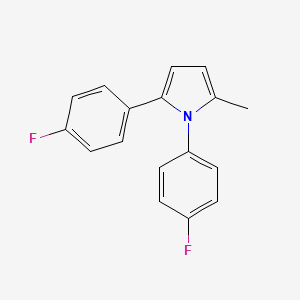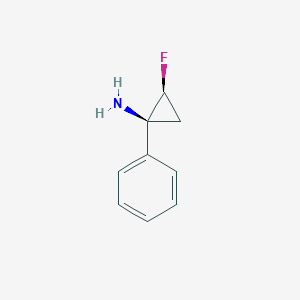![molecular formula C26H25FN2 B14206407 1H-Indole, 2-(4-fluorophenyl)-3-[(4-phenyl-1-piperidinyl)methyl]- CAS No. 827015-39-4](/img/structure/B14206407.png)
1H-Indole, 2-(4-fluorophenyl)-3-[(4-phenyl-1-piperidinyl)methyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Indole, 2-(4-fluorophenyl)-3-[(4-phenyl-1-piperidinyl)methyl]- is a complex organic compound that belongs to the indole family. Indoles are heterocyclic compounds with a bicyclic structure, consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. This particular compound is characterized by the presence of a fluorophenyl group at the second position and a phenyl-piperidinylmethyl group at the third position of the indole ring. It is used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Indole, 2-(4-fluorophenyl)-3-[(4-phenyl-1-piperidinyl)methyl]- typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a Suzuki coupling reaction, where a boronic acid derivative of fluorobenzene reacts with a halogenated indole in the presence of a palladium catalyst.
Attachment of the Piperidinylmethyl Group: The piperidinylmethyl group can be attached through a nucleophilic substitution reaction, where a piperidine derivative reacts with a halogenated indole.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
1H-Indole, 2-(4-fluorophenyl)-3-[(4-phenyl-1-piperidinyl)methyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Electrophilic substitution reactions can occur at the indole ring, where electrophiles such as halogens or nitro groups replace hydrogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Halogenated or nitro-substituted indoles.
Applications De Recherche Scientifique
1H-Indole, 2-(4-fluorophenyl)-3-[(4-phenyl-1-piperidinyl)methyl]- is utilized in various scientific research fields:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs targeting specific receptors or enzymes.
Industry: Used in the development of new materials and as a precursor for the synthesis of dyes and pigments.
Mécanisme D'action
The mechanism of action of 1H-Indole, 2-(4-fluorophenyl)-3-[(4-phenyl-1-piperidinyl)methyl]- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(4-Fluorophenyl)indole: Lacks the piperidinylmethyl group, making it less complex and potentially less active in certain applications.
3-(4-Phenyl-1-piperidinyl)methylindole: Lacks the fluorophenyl group, which may affect its chemical reactivity and biological activity.
Uniqueness
1H-Indole, 2-(4-fluorophenyl)-3-[(4-phenyl-1-piperidinyl)methyl]- is unique due to the presence of both the fluorophenyl and piperidinylmethyl groups, which confer distinct chemical and biological properties. This combination of functional groups allows for a wide range of applications and makes it a valuable compound in scientific research.
Propriétés
Numéro CAS |
827015-39-4 |
|---|---|
Formule moléculaire |
C26H25FN2 |
Poids moléculaire |
384.5 g/mol |
Nom IUPAC |
2-(4-fluorophenyl)-3-[(4-phenylpiperidin-1-yl)methyl]-1H-indole |
InChI |
InChI=1S/C26H25FN2/c27-22-12-10-21(11-13-22)26-24(23-8-4-5-9-25(23)28-26)18-29-16-14-20(15-17-29)19-6-2-1-3-7-19/h1-13,20,28H,14-18H2 |
Clé InChI |
OBKRIHTZTYEMFO-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCC1C2=CC=CC=C2)CC3=C(NC4=CC=CC=C43)C5=CC=C(C=C5)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[3-[(3-Methoxyphenyl)methyl]phenyl]thiourea](/img/structure/B14206331.png)
![1-{[tert-Butyl(dimethyl)silyl]oxy}-6-methylheptane-3,4-dione](/img/structure/B14206335.png)

![Benzamide, N-[2-(2,3-dichlorophenyl)-5-phenyl-2H-1,2,3-triazol-4-yl]-](/img/structure/B14206354.png)


![6-Cyclohexyl-3,5-dimethyl-1H-furo[3,4-c]pyrrole-1,4(5H)-dione](/img/structure/B14206362.png)

![[3-(Trifluoromethyl)undec-1-EN-3-YL]benzene](/img/structure/B14206369.png)
![2,3-Bis(4-methoxyphenyl)-1,3a-dihydropyrazolo[1,5-a]pyrimidin-6-ol](/img/structure/B14206373.png)



![2,5-Cyclohexadien-1-one, 2,6-bis[(dimethylamino)methyl]-4-nitroso-](/img/structure/B14206406.png)
